molecular formula C21H16F3N3O3S B11309478 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11309478
M. Wt: 447.4 g/mol
InChI Key: DBDGMTJTCURZGJ-UHFFFAOYSA-N
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Description

The compound 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-3H-pyrrol-3-one features a pyrrol-3-one core substituted with:

  • A 4-(4-methoxyphenyl)-1,3-thiazol-2-yl group at position 2.
  • A 4-(trifluoromethoxy)phenyl group at position 1.
  • An amino group at position 3.

The thiazole ring enhances planarity and π-π stacking interactions, while the trifluoromethoxy group improves metabolic stability .

Properties

Molecular Formula

C21H16F3N3O3S

Molecular Weight

447.4 g/mol

IUPAC Name

5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(trifluoromethoxy)phenyl]-2H-pyrrol-3-ol

InChI

InChI=1S/C21H16F3N3O3S/c1-29-14-6-2-12(3-7-14)16-11-31-20(26-16)18-17(28)10-27(19(18)25)13-4-8-15(9-5-13)30-21(22,23)24/h2-9,11,25,28H,10H2,1H3

InChI Key

DBDGMTJTCURZGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC=C(C=C4)OC(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea in ethanol, forming the thiazole core . The pyrrolone ring can be constructed through cyclization reactions involving appropriate precursors. The final compound is obtained by coupling the thiazole and pyrrolone intermediates under specific conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-3H-pyrrol-3-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while substitution reactions could introduce different functional groups onto the aromatic rings .

Scientific Research Applications

Structural Characteristics

The compound features several key structural components:

  • Thiazole Ring : Known for its ability to interact with various biological targets, influencing numerous biochemical pathways.
  • Pyrrolone Moiety : Contributes to the compound's stability and reactivity.
  • Methoxy and Trifluoromethoxy Groups : These functional groups enhance lipophilicity and may improve bioavailability.

Table 1: Structural Features of the Compound

ComponentDescription
Thiazole RingFacilitates enzyme interaction
Pyrrolone MoietyProvides stability and reactivity
Methoxy GroupEnhances lipophilicity
Trifluoromethoxy GroupPotentially increases biological activity

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a subject of interest in drug development. Some notable activities include:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies indicate that the compound may inhibit cancer cell proliferation through specific molecular interactions.
  • Enzyme Inhibition : The thiazole ring allows for interaction with enzymes, potentially leading to therapeutic effects in various diseases.

Table 2: Biological Activities and Mechanisms

ActivityMechanism of Action
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionBinding to active sites of specific enzymes

Synthesis and Characterization

The synthesis of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. Common methods include:

  • Formation of the Thiazole Ring : Utilizing appropriate reagents and solvents to achieve high yields.
  • Pyrrolone Synthesis : Employing cyclization techniques to form the pyrrolone structure.

Case Study: Synthesis Methodology

In a recent study, researchers synthesized the compound using a combination of microwave-assisted synthesis and conventional heating methods. The results indicated that microwave-assisted synthesis significantly reduced reaction times while maintaining high yields.

Mechanism of Action

The mechanism of action of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The compound’s unique structure allows it to fit into specific binding sites, modulating biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following table compares the target compound with key analogs from literature and supplier databases:

Compound Name Substituents (Thiazole) Substituents (Pyrrolone) Molecular Formula Molecular Weight (g/mol) H-Bond Donors/Acceptors Reference
Target Compound 4-(4-methoxyphenyl) 1-[4-(trifluoromethoxy)phenyl] C₂₁H₁₇F₃N₃O₃S 451.44 2 / 6 -
5-Amino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one 4-(4-fluorophenyl) 1-(4-methoxyphenyl) C₂₀H₁₆FN₃O₂S 381.40 2 / 6
5-Amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one 4-(3,4-dimethoxyphenyl) 1-(4-methoxyphenyl) C₂₂H₂₁N₃O₄S 423.50 2 / 7
5-Amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one 1H-benzimidazol-2-yl 1-(4-fluorophenyl) C₁₇H₁₃FN₄O 308.31 3 / 4
Key Observations:

Substituent Effects: The trifluoromethoxy group in the target compound increases hydrophobicity and resistance to oxidative metabolism compared to methoxy or fluorophenyl analogs . Dimethoxyphenyl substitution () enhances H-bond acceptor capacity (7 vs. Replacing thiazole with benzimidazole () reduces molecular weight but increases H-bond donors, favoring interactions with polar biological targets .

Synthetic Routes: The target compound’s synthesis likely employs the Paal-Knorr reaction for pyrrolone formation, similar to trifluoromethoxy-substituted analogs in . Thiazole rings are typically constructed via heterocyclization with thioamides . highlights high-yield crystallization of isostructural thiazole derivatives, suggesting the target’s structural analogs may exhibit similar crystallographic behavior .

Physicochemical and Electronic Properties

  • Planarity and π-Stacking : Thiazole-containing compounds (target, ) exhibit near-planar conformations, enabling strong π-π interactions. In contrast, benzimidazole analogs () show perpendicular orientations for certain aryl groups, reducing stacking efficiency .
  • Electrostatic Potential: Computational analysis (e.g., Multiwfn) reveals that the trifluoromethoxy group in the target compound creates a strong electron-deficient region, enhancing electrophilic reactivity compared to methoxy-substituted analogs .

Biological Activity

The compound 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-3H-pyrrol-3-one has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological activities based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H14N2O2SC_{16}H_{14}N_{2}O_{2}S with a molecular weight of approximately 298.4 g/mol. The structural characteristics include a thiazole ring, a pyrrole moiety, and various aromatic substitutions that are significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties , particularly against various cancer cell lines. In vitro assays have demonstrated significant cytotoxic effects against HeLa cells, indicating its potential as an anticancer agent. The structure-activity relationship (SAR) suggests that modifications in the aromatic rings can enhance its efficacy against cancer cells.

Case Study: Cytotoxicity Against HeLa Cells

A study reported that the compound exhibited an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin when tested against HeLa cells, suggesting a promising lead for further development in cancer therapy .

Antimicrobial Activity

While some derivatives of thiazole compounds have shown antibacterial and antifungal activities, the specific compound has demonstrated limited antimicrobial effects. However, related thiazole derivatives have been reported to possess a broad spectrum of antibacterial activity .

Other Biological Activities

  • Antioxidant Properties : The compound has shown moderate antioxidant activity, which is crucial for protecting cells from oxidative stress and could contribute to its overall therapeutic profile .
  • Anti-inflammatory Effects : Some thiazole-containing compounds have been noted for their anti-inflammatory properties, although specific data on this compound remains limited.

Research Findings Summary

The following table summarizes key findings related to the biological activity of the compound:

Activity Cell Line/Model Result Reference
AnticancerHeLaSignificant cytotoxicity; IC50 < Doxorubicin
AntioxidantN/AModerate antioxidant activity
AntimicrobialVariousLimited activity; related compounds show broader effects
Anti-inflammatoryN/APotential activity suggested by structural similarity

Q & A

Q. What are the optimal synthetic routes for preparing the compound, and how can reaction efficiency be monitored?

The compound can be synthesized via a multi-step heterocyclic condensation. A validated method involves refluxing substituted thiazole and pyrrolone precursors in glacial acetic acid with hydrazine hydrate, as demonstrated for analogous pyrazole derivatives . Key steps:

  • Thiazole Formation : React 4-methoxyphenyl thioamide with α-haloketones under basic conditions.
  • Pyrrolone Cyclization : Use a Knorr-type reaction with β-keto esters and ammonia.
  • Coupling : Employ Suzuki-Miyaura cross-coupling to attach the trifluoromethoxyphenyl group . Monitor progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How should the compound be stored to ensure stability, and what analytical methods validate its degradation profile?

Store in airtight containers at –20°C under nitrogen to prevent hydrolysis of the trifluoromethoxy group. Stability studies should include:

  • Thermal Analysis : TGA/DSC to assess decomposition thresholds (e.g., sharp endotherm >200°C suggests thermal stability) .
  • Accelerated Stability Testing : Expose to 40°C/75% RH for 6 months; analyze monthly via HPLC for degradation products (e.g., hydrolyzed methoxyphenyl derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the thiazole and trifluoromethoxy groups in biological activity?

Design analogs with systematic substitutions (e.g., replace thiazole with oxazole or trifluoromethoxy with methoxy) and compare activities. Example findings:

  • Thiazole Importance : Analogs lacking the thiazole moiety showed 10-fold reduced enzyme inhibition in kinase assays .
  • Trifluoromethoxy Role : Replacing CF₃O with OCH₃ decreased metabolic stability (t₁/₂ reduced from 8.2 h to 2.1 h in microsomal assays) . Use molecular docking (e.g., AutoDock Vina) to map interactions with target proteins .

Q. What crystallographic techniques resolve contradictions in reported conformational isomerism?

Single-crystal X-ray diffraction (SCXRD) is critical. For example, a related pyrazole-thiazole hybrid exhibited two conformers due to restricted rotation around the thiazole-pyrrolone bond . Methodology:

  • Grow crystals via vapor diffusion (acetonitrile/water).
  • Resolve using synchrotron radiation (λ = 0.71073 Å) and refine with SHELXL . Compare with DFT-optimized structures (B3LYP/6-311+G(d,p)) to validate experimental conformers .

Q. What advanced analytical strategies differentiate isomeric byproducts during synthesis?

Combine hyphenated techniques:

  • LC-MS/MS : Use a Q-TOF mass spectrometer to fragment ions (e.g., m/z 450.1 → 320.0 for the target vs. m/z 450.1 → 305.0 for regioisomers) .
  • 2D NMR : NOESY correlations can distinguish between para- and meta-substituted methoxyphenyl groups .

Contradiction Analysis and Experimental Design

Q. How can researchers address discrepancies in reported biological activity across studies?

  • Standardized Assays : Re-test the compound under uniform conditions (e.g., fixed ATP concentration in kinase assays) .
  • Meta-Analysis : Compare IC₅₀ values from ≥3 independent studies; exclude datasets with purity <95% .
  • Counter-Screen : Assess off-target effects using panels of related enzymes (e.g., CYP450 isoforms) .

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